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molecular formula C19H23NO4 B8504238 6-[3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]hexanoic acid CAS No. 99110-60-8

6-[3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]hexanoic acid

Cat. No. B8504238
M. Wt: 329.4 g/mol
InChI Key: PNKRCBZCUWEUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666927

Procedure details

6Aminocaproic acid is reacted with 3-benzyloxy-2-methyl-4-pyrone in an exactly analogous procedure to that described in Example 2 for the reaction of the latter compound with β-alanine to give 3-benzyloxy-1-(5'-carboxypentyl)-2-methylpyrid-4-one in 70% yield, this compound being obtained after recrystallisation from ethanol/acetone (1:1 v/v) as white crystals, m.p. 145°-147° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH2:10]([O:17][C:18]1[C:23](=[O:24])[CH:22]=[CH:21]O[C:19]=1[CH3:25])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.NCCC(O)=O>>[CH2:10]([O:17][C:18]1[C:23](=[O:24])[CH:22]=[CH:21][N:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[C:19]=1[CH3:25])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCCCCC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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